
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds . The presence of both cyano and hydroxyl groups in the molecule makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In an industrial setting, the production of cyanoacetamides often involves solvent-free reactions due to their efficiency and cost-effectiveness . The fusion of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method is advantageous as it avoids the use of solvents, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The active hydrogen on the cyanoacetamide can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, primary amines, and various substituted derivatives of the original compound .
科学的研究の応用
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential in the development of biologically active molecules.
Medicine: Derivatives of cyanoacetamides are being explored for their potential therapeutic properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence various biochemical pathways, leading to the compound’s biological effects .
類似化合物との比較
Similar Compounds
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide
- 2-Cyano-3-(5-(1-methyl-2-(naphthalen-1-yl)-1H-indol-3-yl)furan-2-yl)acrylic acid
Uniqueness
2-Cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide is unique due to the presence of both cyano and hydroxyl groups, which provide it with versatile reactivity and potential for various applications in organic synthesis and biological research .
特性
CAS番号 |
100880-57-7 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
2-cyano-3-(2-hydroxynaphthalen-1-yl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H12N2O2/c1-17-15(19)11(9-16)8-13-12-5-3-2-4-10(12)6-7-14(13)18/h2-8,18H,1H3,(H,17,19) |
InChIキー |
PJGBKPXTYSYEQE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(=CC1=C(C=CC2=CC=CC=C21)O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


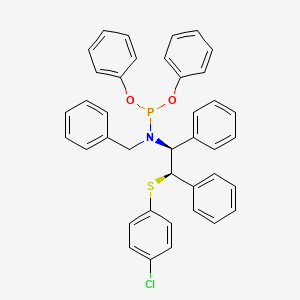

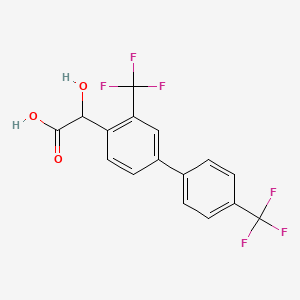
![methyl (Z)-5-[(1S,2R)-2-[bis(4-chlorophenyl)methoxy]cyclohexyl]pent-2-enoate](/img/structure/B14072948.png)


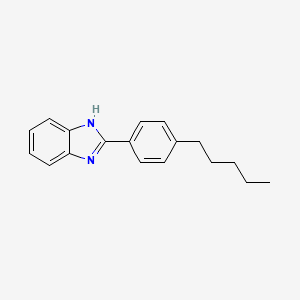
![2-[(4-Chloro-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14072983.png)
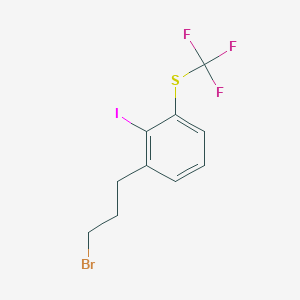
![4-[(Z)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-(2-morpholin-4-ylethyl)hydrazinylidene]methyl]-2-methoxyphenol;hydrochloride](/img/structure/B14072989.png)
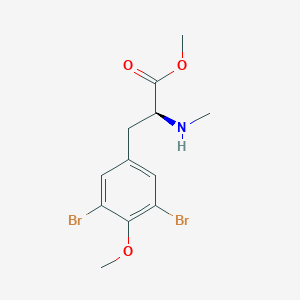
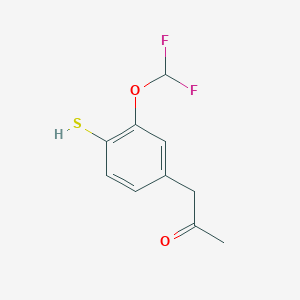
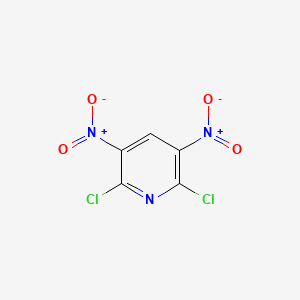
![(2S)-4-[(5-chloro-2-hydroxy-3-sulfophenyl)carbamoyl]-2-(methylamino)butanoic acid](/img/structure/B14073017.png)
